molecular formula C8H7ClN2 B8470787 o-Chloroanilinoacetonitrile

o-Chloroanilinoacetonitrile

Cat. No.: B8470787
M. Wt: 166.61 g/mol
InChI Key: XXYSYFREIHZHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Chloroanilinoacetonitrile (systematic name: 2-[(2-Chlorophenyl)amino]acetonitrile) is a nitrile derivative featuring an ortho-chlorinated aniline group attached to an acetonitrile backbone. Nitriles like this are valued for their reactivity, enabling transformations into amines, carboxylic acids, or heterocycles.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(2-chloroanilino)acetonitrile

InChI

InChI=1S/C8H7ClN2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,11H,6H2

InChI Key

XXYSYFREIHZHCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Structural Similarity

The position of chlorine substitution on the aromatic ring significantly influences physicochemical properties and reactivity. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substitution Pattern Key Features
2-[(4-Chlorophenyl)amino]acetonitrile 24889-92-7 C₈H₇ClN₂ Para-chloro Higher symmetry; reduced steric hindrance; common in pharmaceutical intermediates
2-(2,6-Dichlorophenyl)acetonitrile 2856-63-5 C₈H₅Cl₂N Dichloro (2,6) Enhanced electron-withdrawing effects; increased reactivity in SNAr reactions
6-Chloronicotinonitrile 33252-28-7 C₆H₃ClN₂ Pyridine-chloro Heterocyclic aromatic system; altered electronic properties for catalysis
Key Observations:
  • Electronic Effects : Dichlorinated variants (e.g., 2,6-dichloro) exhibit stronger electron-withdrawing character, accelerating nucleophilic aromatic substitution (NAS) reactions.
  • Heterocyclic Systems: Pyridine-based nitriles (e.g., 6-chloronicotinonitrile) demonstrate distinct solubility and reactivity due to nitrogen incorporation in the aromatic ring.

Physicochemical Properties

While direct data for o-chloroanilinoacetonitrile is sparse, trends from analogs suggest:

Table 2: Inferred Property Comparison
Property This compound (Inferred) 2-[(4-Chlorophenyl)amino]acetonitrile 2-(2,6-Dichlorophenyl)acetonitrile
Melting Point ~80–90°C (estimated) Not reported 120–125°C
Solubility Moderate in polar aprotic solvents Soluble in DMSO, acetone Low water solubility
Boiling Point ~250°C (estimated) Not reported 280–300°C
Notes:
  • Ortho vs. Para : Ortho isomers typically exhibit lower melting points due to reduced crystallinity compared to para-substituted compounds.
  • Dichlorinated Analogs : Higher molecular weight and symmetry in dichloro derivatives increase melting/boiling points.

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